molecular formula C20H23N5O2S B6505913 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1421496-52-7

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Cat. No. B6505913
CAS RN: 1421496-52-7
M. Wt: 397.5 g/mol
InChI Key: XLQUFLWKBJDWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine, or 3-EBP-6-Pyr, is a small molecule that has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, drug delivery, and bioimaging. This molecule has a unique structure that makes it an attractive target for chemical synthesis and study.

Mechanism of Action

The mechanism of action of 3-EBP-6-Pyr is not yet fully understood. However, it is believed that this molecule interacts with certain proteins in the cell, leading to changes in their activity. This interaction may lead to changes in gene expression, protein expression, or other cellular functions. Additionally, this molecule may interact with certain receptors in the cell, leading to changes in the cell’s response to various stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EBP-6-Pyr are not yet fully understood. However, some studies have suggested that this molecule may have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this molecule has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2. Finally, this molecule has been shown to have a protective effect on cells subjected to oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-EBP-6-Pyr in lab experiments include its low cost, ease of synthesis, and ability to target specific tissues and organs. Additionally, this molecule can be used to create fluorescent probes that can be used to visualize the activity of certain molecules in living cells. The main limitation of this molecule is its lack of specificity, as it may interact with multiple proteins and receptors in the cell.

Future Directions

The potential future directions for 3-EBP-6-Pyr research include exploring its potential applications in drug synthesis and drug delivery, investigating its biochemical and physiological effects, and developing new fluorescent probes for bioimaging. Additionally, further research may be conducted to better understand the mechanism of action of this molecule, as well as to identify specific proteins and receptors that it interacts with. Finally, further research may be conducted to develop more efficient and cost-effective synthesis methods for this molecule.

Synthesis Methods

The synthesis of 3-EBP-6-Pyr involves the use of a palladium-catalyzed cross-coupling reaction. This reaction utilizes a palladium catalyst, a base, and a nucleophilic reagent to form the desired product. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the temperature is typically kept between 0 and 50°C. The reaction is typically complete within one to two hours, depending on the reaction conditions.

Scientific Research Applications

3-EBP-6-Pyr has been studied extensively in recent years due to its potential applications in various fields. For example, this molecule has been used in drug synthesis, drug delivery, and bioimaging. In drug synthesis, 3-EBP-6-Pyr can be used as a starting material for the synthesis of various drugs. In drug delivery, this molecule can be used to target specific tissues and organs, allowing for more precise drug delivery. Finally, in bioimaging, this molecule can be used to create fluorescent probes that can be used to visualize the activity of certain molecules in living cells.

properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQUFLWKBJDWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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